3-Nitro-1-tetradecyl-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

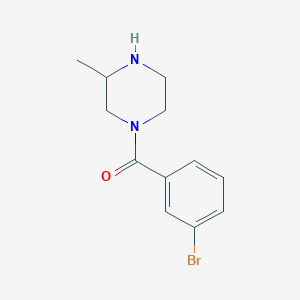

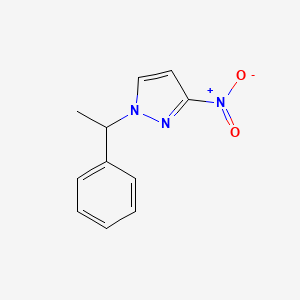

“3-Nitro-1-tetradecyl-1H-pyrazole” is a compound that belongs to the pyrazole family . Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure containing three carbon atoms and two adjacent nitrogen atoms . The compound “3-Nitro-1-tetradecyl-1H-pyrazole” has a molecular formula of C17H31N3O2 .

Synthesis Analysis

The synthesis of pyrazole derivatives is a significant area of organic chemistry due to their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system have been used for the synthesis of pyrazole derivatives .

Molecular Structure Analysis

The molecular structure of “3-Nitro-1-tetradecyl-1H-pyrazole” consists of a pyrazole ring bound to a tetradecyl chain . Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This tautomerism can lead to changes in structure, which translates into changes in properties .

Applications De Recherche Scientifique

Synthesis and Reactivity in Energetic Materials

Pyrazoles, including nitropyrazoles, are important in synthesizing energetic materials with applications in explosives. Research has shown that nitropyrazoles like 3,4-dinitro pyrazole and 1-methyl-3,4,5-trinitropyrazole have energy higher than TNT and are used in studying the synthesis and performance of such materials (Old Jun-lin, 2014).

Role in Organic Synthesis and Pharmaceutical Industry

Nitrosopyrazoles, a related group, demonstrate high reactivity and biological activity, making them significant in pharmaceuticals and chemistry. Their interaction with diene hydrocarbons has been studied, leading to the synthesis of substituted oxazines, pyrazoles, and but-2-en-1-ones with potential biological activities (Darya S. Volkova et al., 2021).

Advancements in Energetic Salts Synthesis

Recent studies have focused on synthesizing novel energetic compounds like 3-nitro-1-(2H-tetrazol-5-yl)-1H-pyrazole-4-carboxylic acid and its energetic salts. These compounds showcase low sensitivity and high thermal stability, which are crucial properties for energetic materials (Yue Zheng et al., 2020).

Catalysis in Synthesis of Pyrazoles

Nitro-substituted compounds, including nitropyrazoles, are used in catalyzed synthesis processes. An example is the copper-catalyzed synthesis of tetrasubstituted pyrroles/pyrazoles from nitro-substituted 1,3-enynes, demonstrating the versatility of nitropyrazoles in organic synthesis (G. Bharathiraja et al., 2015).

Application in High-Energy Density Materials

Studies on 3,4,5-trinitro-1H-pyrazole and its derivatives have shown their potential as high-energy density materials. These studies include examining their geometric and electronic structures, detonation properties, and comparison with known explosives like RDX and HMX (P. Ravi et al., 2010).

Mécanisme D'action

Target of Action

Pyrazole compounds are known for their diverse pharmacological effects, including potent antimicrobial and antimalarial activities . They have been shown to interact with various targets, such as the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme .

Mode of Action

aureus topoisomerase IV enzyme . These interactions can lead to changes in the activity of the target, potentially inhibiting its function.

Biochemical Pathways

For example, they have been shown to inhibit the activity of the topoisomerase IV enzyme, which plays a crucial role in bacterial DNA replication .

Result of Action

Pyrazole compounds have been shown to possess antimicrobial and antimalarial activities . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in their activity.

Propriétés

IUPAC Name |

3-nitro-1-tetradecylpyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-19-16-14-17(18-19)20(21)22/h14,16H,2-13,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXHFRTWLZFPASX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCN1C=CC(=N1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitro-1-tetradecyl-1H-pyrazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362413.png)

![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-4-nitro-1H-pyrazole](/img/structure/B6362437.png)

![1-[(2,3-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362443.png)

![2-[(2-Methylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B6362473.png)

![2-Ethoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6362489.png)

amine](/img/structure/B6362497.png)

![1-[(2,5-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362516.png)